![molecular formula C10H9F3O3 B2679087 3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid CAS No. 438475-19-5](/img/structure/B2679087.png)

3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

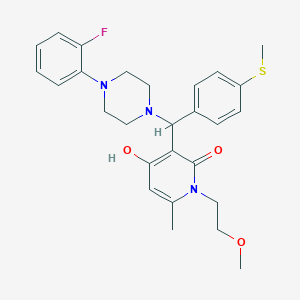

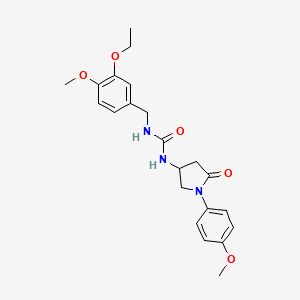

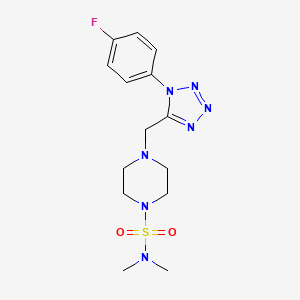

“3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid” is a chemical compound with the molecular formula C10H9F3O3 . It has a molecular weight of 234.17 g/mol .

Synthesis Analysis

The synthesis of a similar compound, “2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid”, can be achieved through the following steps :Molecular Structure Analysis

The molecular structure of “3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid” can be represented by the SMILES notation: C1=CC(=CC(=C1)COCC(F)(F)F)C(=O)O .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid” include a molecular weight of 234.17 g/mol, a molecular formula of C10H9F3O3, and a complexity of 240 . It has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, and a rotatable bond count of 4 .Applications De Recherche Scientifique

1. Coordination Polymers and Metal Complexes

Research indicates the use of related benzoic acid derivatives in synthesizing metal complexes and coordination polymers, such as cobalt, copper, and zinc complexes. These compounds have been studied for their structural characteristics and potential applications in gas sensing and fluorescence emission (Rad et al., 2016)(Rad et al., 2016).

2. Synthesis of Substituted Benzoic Acids

Studies on the metalation of benzoic acids and their derivatives have been conducted to synthesize various substituted benzoic acids. This includes the selective deprotonation and synthesis of 3,5-dimethoxy-4-methyl benzoic acid (Sinha et al., 2000)(Sinha et al., 2000).

3. Catalytic Applications

Palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, including benzoic acids, have been explored. This process involves a C-H activation/C-C coupling sequence, demonstrating the catalytic versatility of benzoic acid derivatives (Giri et al., 2007)(Giri et al., 2007).

4. Plant Growth Regulation

Benzoic acid derivatives have been shown to play a role in inducing multiple stress tolerance in plants, such as heat, drought, and chilling stress. This suggests their potential use in agricultural applications to improve plant resilience (Senaratna et al., 2004)(Senaratna et al., 2004).

5. Analytical Chemistry Applications

In the field of analytical chemistry, derivatization of carboxylic acids, including benzoic acid, to create fluorinated amides for electron-capture detection has been studied. This technique enhances the detection and analysis of these compounds in various samples (Ford et al., 2007)(Ford et al., 2007).

Propriétés

IUPAC Name |

3-(2,2,2-trifluoroethoxymethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c11-10(12,13)6-16-5-7-2-1-3-8(4-7)9(14)15/h1-4H,5-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHFVAPINPEZPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)COCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2679007.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/no-structure.png)

![2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol](/img/structure/B2679012.png)

![4-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2679014.png)

![5-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2679016.png)

![2-[(4S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid](/img/structure/B2679017.png)

![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2679019.png)

![1-(3,4-Dimethylphenyl)-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2679020.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2679021.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-ethylbutanamide](/img/structure/B2679022.png)

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(thiophen-3-yl)methanone](/img/structure/B2679026.png)